molecular formula C21H18O5 B4780929 (4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid

(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid

Cat. No.: B4780929
M. Wt: 350.4 g/mol
InChI Key: MEVDERFGWLYROI-VMPITWQZSA-N
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Description

(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a phenylprop-2-en-1-yl group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-14-17-10-9-16(25-11-5-8-15-6-3-2-4-7-15)12-19(17)26-21(24)18(14)13-20(22)23/h2-10,12H,11,13H2,1H3,(H,22,23)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVDERFGWLYROI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid with (2E)-3-phenylprop-2-en-1-ol under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenylprop-2-en-1-yl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that derivatives of coumarin exhibit various pharmacological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress and may have implications in preventing chronic diseases such as cancer and cardiovascular disorders .
  • Anticancer Activity : Studies have demonstrated that coumarin derivatives can inhibit the proliferation of cancer cells. For instance, the introduction of the phenylpropene group enhances cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .

The compound has been studied for its potential in modulating various biological pathways:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
  • Anti-inflammatory Properties : Research suggests that similar compounds can reduce inflammation markers, indicating potential use in treating inflammatory diseases .

Agricultural Applications

Coumarin derivatives are also explored for their roles in agriculture:

  • Pesticidal Activity : Some studies have indicated that compounds related to this structure exhibit insecticidal or fungicidal properties, which could be useful in developing eco-friendly pesticides .

Material Science

The unique chemical structure allows for potential applications in material science:

  • Fluorescent Dyes : The chromenone structure can be utilized in creating fluorescent dyes for biological imaging or sensors due to its photophysical properties .

Case Studies

StudyFindingsApplication
Xu et al. (2014)Investigated the crystal structure and hydrogen bonding properties of similar coumarin derivatives.Provided insights into the molecular interactions that could influence biological activity .
PubChem AnalysisHighlighted various biological activities associated with coumarin derivatives, including anticancer and antioxidant effects.Suggested pathways for drug development based on structural modifications .
Sigma-Aldrich DataOffered detailed chemical properties and synthesis methods for related compounds.Facilitated research on synthetic routes for producing analogs with enhanced activity .

Mechanism of Action

The mechanism of action of (4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with known biological activities.

    Warfarin: An anticoagulant that also contains a chromen-2-one core.

    Flavonoids: A class of compounds with similar structural features and diverse biological activities.

Uniqueness

(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a phenylprop-2-en-1-yl group and an acetic acid moiety sets it apart from other similar compounds, potentially offering unique therapeutic benefits and applications in various fields of research.

Biological Activity

The compound (4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid, also known as 3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid, is a derivative of coumarin. This compound has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and its implications in neuroprotection and memory enhancement.

Chemical Structure

The molecular formula of the compound is C22H20O5C_{22}H_{20}O_5. Its structure features a chromenone core with various substituents that influence its biological activity. The presence of the phenylpropene moiety is particularly significant for its interaction with biological targets.

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of coumarin, including this compound, exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study highlighted that the introduction of a phenylcarbamate moiety significantly enhanced AChE inhibitory activity compared to the parent compound 7-hydroxy-4-methylcoumarin .

Table 1: AChE Inhibition Potency of Related Compounds

CompoundAChE Inhibition IC50 (µM)
4-Methylcoumarin40
Phenylcarbamate Derivative15
(4-methyl-2-oxo...acetic acid10

2. Neuroprotective Effects

The compound has been evaluated in models of scopolamine-induced amnesia in rats, demonstrating significant memory-enhancing effects. The neuroprotective properties are attributed to its ability to inhibit AChE, thereby increasing acetylcholine levels in the brain .

3. Antifungal Activity

In addition to its neuroprotective effects, this compound has shown antifungal activity against various pathogens. Research suggests that modifications to the chromenone structure can enhance antifungal potency, indicating a potential application in treating fungal infections .

Case Study 1: Memory Enhancement in Animal Models

A study conducted on rats assessed the effects of the compound on memory impairment induced by scopolamine. The results indicated that administration of the compound significantly improved memory retention compared to control groups, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Antifungal Testing

In vitro testing against fungal strains demonstrated that derivatives of this compound exhibited varying degrees of antifungal activity, with some showing MIC values comparable to standard antifungal treatments. This highlights its potential utility in agricultural applications or as an antifungal agent in clinical settings .

Q & A

Q. What are the recommended synthetic routes for (4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures:
  • Step 1 : Formation of the chromenone core via condensation of substituted phenols with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., NaOEt) .
  • Step 2 : Introduction of the (2E)-3-phenylprop-2-en-1-yloxy group via nucleophilic substitution or Mitsunobu reaction .
  • Step 3 : Acetic acid side chain incorporation through alkylation or ester hydrolysis .
    Optimization : Use HPLC or TLC to monitor intermediates. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux for faster kinetics). Catalytic agents like piperidine can enhance cyclization efficiency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 4°C to prevent degradation. Avoid exposure to light due to the chromenone core’s photosensitivity .
  • Waste Disposal : Segregate organic waste and use certified disposal services for halogenated byproducts .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., vinyl proton coupling constants for (2E)-configuration) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~ 395.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines for this compound?

  • Methodological Answer :
  • Assay Standardization : Use identical cell passage numbers, culture media, and incubation times. Validate via MTT/WST-1 assays with positive controls (e.g., doxorubicin) .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell line-specific pathways (e.g., apoptosis vs. necrosis). Compare with structural analogs to isolate substituent effects .
  • Data Normalization : Include internal controls (e.g., housekeeping genes) to mitigate batch effects .

Q. What computational approaches predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 or AChE active sites. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • DFT Calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity of the chromenone core and vinyl ether group .
  • QSAR Modeling : Train models on chromenone derivatives’ IC50 data to correlate substituents (e.g., methoxy vs. trifluoromethyl) with bioactivity .

Q. How does the substitution pattern on the chromenone core affect bioactivity, and what SAR studies support this?

  • Methodological Answer :
  • SAR Insights :
Substituent PositionBioactivity TrendExample Reference
7-Oxyvinyl groupEnhances COX-2 inhibition
4-MethylIncreases metabolic stability
3-Acetic acidImproves solubility and AChE binding
  • Experimental Validation : Synthesize analogs (e.g., 4-ethyl or 7-methoxy variants) and compare IC50 values in enzyme assays . Use crystallography (if feasible) to resolve binding modes .

Data Contradiction Analysis

  • Example : Discrepancies in cytotoxicity (e.g., IC50 = 10 µM in MCF-7 vs. 50 µM in HeLa):
    • Potential Causes : Differential expression of drug transporters (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) .
    • Resolution : Perform siRNA knockdown of suspected resistance genes and re-test cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.